2-Butylimidazole

Descripción general

Descripción

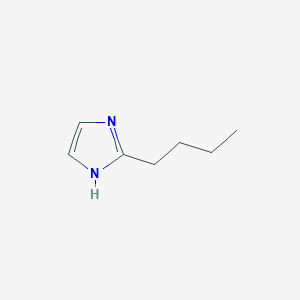

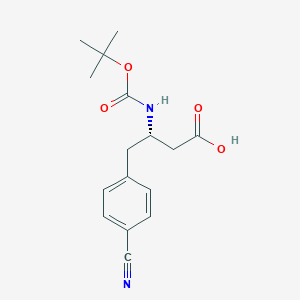

2-Butylimidazole (2-BI) is an organic compound that is used in various industrial and scientific applications. It is a derivative of imidazole, a five-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3. 2-BI is a colorless liquid with a pungent odor and a boiling point of 151°C. It is soluble in water and is used in the synthesis of various organic compounds. In addition, it is used as an intermediate in the production of drugs, pesticides, and other chemicals.

Aplicaciones Científicas De Investigación

Biomass Fractionation : 1-Butylimidazolium hydrogen sulfate, an ionic liquid derivative of 2-Butylimidazole, has been shown to be effective in deconstructing and fractionating lignocellulosic biomass. This process allows for up to 90% glucan recovery as fermentable glucose, which is crucial for biofuel production (Verdía et al., 2014).

Antibacterial and Anticancer Properties : Compounds derived from 1-Butylimidazole demonstrate promising antibacterial, antifungal, and anticancer activities. Specific compounds like 3a, 3d, and 3e show considerable activity against certain cell lines such as MDA-MB-435 (Ranjan et al., 2014).

Potential Clinical Drugs : New derivatives of benzimidazole, a class to which this compound belongs, have shown potential as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).

Angiotensin II Receptor Antagonists : Prodrugs of benzimidazole-7-carboxylic acids, which relate to this compound, have shown improved oral bioavailability and potent effects on angiotensin II-induced pressor response in rats, indicating potential for hypertension treatment (Kubo et al., 1993).

Fungicides and Anthelminthic Drugs : Benzimidazoles are effective as fungicides and anthelminthic drugs, specifically inhibiting microtubule assembly, which is significant for potential use in cancer chemotherapy (Davidse, 1986).

Potential Carcinogenicity of 2-Methylimidazole : Chronic exposure to 2-methylimidazole, similar to this compound, has been associated with an increased incidence of thyroid and liver tumors in rats and mice, suggesting its potential carcinogenicity (Chan et al., 2008).

Sympatho-Inhibitory Hypotensive Agents : 2-Aryliminopyrrolidines, closely related to this compound, show high affinity for I1 imidazoline receptors. This indicates potential for developing new sympatho-inhibitory drugs to manage hypertension and metabolic syndrome (Gasparik et al., 2015).

Green Synthesis in Drug Design : A green, one-pot method for synthesizing novel azo-linked 2-phenyl benzimidazoles using ionic liquid [BDBDMIm]Br, a derivative of this compound, shows potential applications in drug design (Nikpassand & Pirdelzendeh, 2016).

Mecanismo De Acción

Target of Action

Imidazole derivatives, to which 2-butylimidazole belongs, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound would depend on its molecular structure and the nature of its target.

Biochemical Pathways

For instance, they can affect metabolic pathways, signal transduction pathways, and others .

Result of Action

For instance, if it acts as an enzyme inhibitor, it could alter the rate of certain biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and more .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that imidazole compounds, to which 2-Butylimidazole belongs, are crucial in the structure of many enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Related imidazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Propiedades

IUPAC Name |

2-butyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLDUURXGMDOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473365 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50790-93-7 | |

| Record name | 2-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-butylimidazole influence its interaction with metal surfaces like copper and steel?

A1: Research using Sum Frequency Generation (SFG) vibrational spectroscopy reveals that this compound exhibits distinct orientations on copper and steel surfaces. [] On copper, the butyl side chain orients perpendicular to the surface, while the imidazole ring adopts a tilted position, leaning towards the surface normal. [] Conversely, on steel, the imidazole ring lies parallel or nearly parallel to the surface. [] These findings suggest that the butyl side chain plays a crucial role in dictating the molecule's adsorption behavior on metal surfaces.

Q2: Are there spectroscopic techniques that can help differentiate between 1-butylimidazole and this compound?

A2: Yes, both isomers exhibit distinct spectral features. While their Sum Frequency Generation (SFG) vibrational spectra show similarities in the C-H stretching region, reflecting the dominant presence of the butyl side chain, key differences emerge in the presence and absence of C-H resonances from the imidazole ring. [] Additionally, complementary techniques like Infrared (IR) spectroscopy, Raman spectroscopy, and Reflection-Absorption Infrared Spectroscopy (RAIRS) provide further insights into their unique vibrational fingerprints. []

Q3: Beyond its interaction with metal surfaces, has this compound been explored in other research contexts?

A3: Yes, this compound serves as a key structural component in designing angiotensin II antagonists. [] Specifically, incorporating this compound into molecules targeting the AT1 receptor has shown promise in developing antihypertensive agents. [] Notably, the position of the butyl group on the imidazole ring and the nature of substituents at the 4-position significantly influence the binding affinity and in vivo activity of these compounds. [] This highlights the versatility of this compound as a building block in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

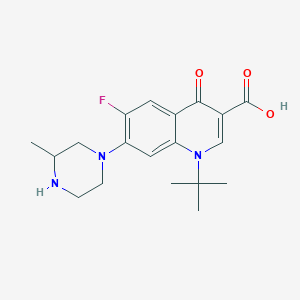

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)

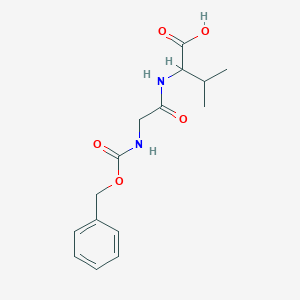

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)